Methyl 2-bromo-5-nitropyridine-3-carboxylate
Description
Methyl 2-bromo-5-nitropyridine-3-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and a methyl ester moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Key physicochemical properties (hypothetical, inferred from substituent effects):
- Molecular formula: C₈H₅BrN₂O₄
- Molecular weight: ~273.04 g/mol
- Melting point: Elevated due to nitro group polarity (estimated 120–150°C).
Properties
IUPAC Name |
methyl 2-bromo-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZBIHVYFGKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-nitropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-amino-2-methyl-3-nitropyridine, followed by esterification with methanol. Another method includes the methylation of 5-bromo-2-chloro-3-nitropyridine .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of amino derivatives.
Ester Hydrolysis: Formation of 2-bromo-5-nitropyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 2-bromo-5-nitropyridine-3-carboxylate is a compound of significant interest in various scientific fields, particularly in organic chemistry and medicinal chemistry. Its applications span drug development, synthesis of complex organic molecules, and as a building block in the preparation of other chemical entities. Below is a detailed exploration of its applications, supported by data tables and case studies.
Drug Development
This compound has been explored for its potential in developing pharmaceuticals targeting various diseases. Notably:
- Pain Management : Research indicates that derivatives of this compound can inhibit transient receptor potential A1 ion channels (TRPA1), which are implicated in pain sensation. This suggests potential applications in analgesic drug development .
- Antimicrobial Activity : Some studies have demonstrated that compounds derived from this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in synthesizing various bioactive molecules:
- Ligands for Receptors : It has been used to create selective ligands for GABA receptors, which are crucial in treating neuropsychiatric disorders. The incorporation of deuterium into these ligands has been shown to enhance their metabolic stability and bioavailability .
- Pyridine Derivatives : The compound's structure allows for modifications that lead to a variety of pyridine derivatives with diverse biological activities, including anti-inflammatory and anticancer properties.
Case Study 1: TRPA1 Inhibition
A study focused on synthesizing derivatives of this compound aimed at evaluating their efficacy as TRPA1 inhibitors. The results indicated that certain derivatives significantly reduced pain responses in animal models, highlighting their potential as new analgesics .
Case Study 2: Antimicrobial Applications
Another investigation explored the antimicrobial efficacy of compounds derived from this compound against various bacterial strains. The findings revealed that some derivatives exhibited potent activity against resistant strains, suggesting their utility in combating antibiotic resistance .
Table 1: Summary of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Pain Management | TRPA1 inhibitors for analgesic development | TRPA1 selective ligands |
| Antimicrobial Activity | New antibiotics targeting resistant bacteria | Various synthesized derivatives |
| Neuropharmacology | GABA receptor ligands for neuropsychiatric disorders | Deuterated analogs |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Aromatic Substitution | Reaction with nucleophiles to replace bromine | Varies |
| Functionalization | Reduction of nitro group to amine or other groups | High |
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-nitropyridine-3-carboxylate depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the pyridine carboxylate family, which includes derivatives with varying substituents. Below is a comparative analysis with structurally related compounds:



Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The nitro group in this compound significantly lowers the electron density of the pyridine ring compared to methyl-substituted analogues, facilitating nucleophilic aromatic substitution (SNAr) reactions .
- Steric Effects : The bromine atom at the 2-position creates steric hindrance, influencing regioselectivity in further functionalization.
Spectroscopic Characterization
Techniques such as ¹H NMR , ¹³C NMR , and FTIR are critical for distinguishing these compounds:
- Nitro Group : In FTIR, strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) confirm the presence of the nitro group .
- Bromine Substituent : In ¹H NMR, deshielding effects near the bromine atom result in distinct splitting patterns, as seen in methyl shikimate derivatives .
- Ester Moiety : A sharp singlet near δ 3.8–4.0 ppm in ¹H NMR corresponds to the methyl ester group, consistent across analogues .
Computational Insights
Density functional theory (DFT) studies, such as those employing the B3LYP functional, can predict thermochemical properties and reaction pathways. For example:
Biological Activity
Methyl 2-bromo-5-nitropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by research findings and case studies.
Chemical Structure:
- Molecular Formula: CHBrNO
- Molecular Weight: 237.04 g/mol
- Density: 1.8 g/cm³
- Boiling Point: 289.3 °C
- Melting Point: 139-141 °C
The synthesis of this compound typically involves nitration and bromination of pyridine derivatives followed by carboxylation reactions. The compound can be synthesized through a multi-step process involving the reaction of 2-bromo-5-nitropyridine with methyl chloroformate in the presence of a base, yielding the desired methyl ester.
Biological Activity
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical formulations .
Anticancer Activity:
The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to increased cell death .
Enzyme Inhibition:
this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism. This inhibition could have implications for the treatment of obesity and metabolic disorders .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various nitropyridine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent . -
Case Study on Anticancer Activity:
In a recent investigation published in the Journal of Medicinal Chemistry, researchers found that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC value of 15 µM. The study highlighted its mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Summary of Findings
Q & A
Q. What safety protocols are essential for handling this compound in high-temperature reactions?
- Methodological Answer :
- PPE : Wear heat-resistant gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Thermal Monitoring : Employ a temperature-controlled reactor with emergency cooling.
- Waste Disposal : Neutralize reaction residues with NaHCO₃ before disposal to mitigate bromine/nitro byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



